An In-depth Technical Guide to 3-Bromo-6-chloro-4-methylpyridazine (CAS Number: 89283-90-9)
An In-depth Technical Guide to 3-Bromo-6-chloro-4-methylpyridazine (CAS Number: 89283-90-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-chloro-4-methylpyridazine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a plausible synthetic route, and explores its reactivity, with a particular focus on its application in the synthesis of complex molecular architectures through cross-coupling reactions. Furthermore, this guide discusses the potential applications of this compound in the development of novel therapeutic agents, supported by an analysis of the broader role of the pyridazine scaffold in medicinal chemistry. Safety protocols for handling and storage are also provided to ensure safe laboratory practices.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, contribute to its capacity to interact with a variety of biological targets. Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for the development of effective drug candidates.
3-Bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9) is a trifunctionalized building block that offers multiple points for chemical modification. The presence of two distinct halogen atoms, bromine and chlorine, at positions 3 and 6 respectively, allows for selective and sequential functionalization through various cross-coupling methodologies. The methyl group at position 4 provides an additional steric and electronic feature that can be exploited in the design of targeted therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 3-Bromo-6-chloro-4-methylpyridazine is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 89283-90-9 | [1] |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.46 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Inferred from related compounds |
Spectroscopic Data (Predicted):
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¹³C NMR Prediction: Online prediction tools can be utilized to estimate the chemical shifts of the carbon atoms in the molecule.[2][3]
-
¹H NMR Prediction: Similarly, the proton NMR spectrum can be simulated to predict the chemical shifts and coupling constants of the aromatic proton and the methyl protons.[4]
It is crucial for researchers to obtain and interpret their own analytical data (NMR, MS, IR) to confirm the identity and purity of the compound before use.
Synthesis and Purification
A plausible synthetic route to 3-Bromo-6-chloro-4-methylpyridazine can be devised based on established pyridazine chemistry, starting from 3,6-dichloro-4-methylpyridazine.[5][6]
Diagram of Proposed Synthetic Pathway:
Caption: Proposed synthetic route to 3-Bromo-6-chloro-4-methylpyridazine.
Step-by-Step Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 3,6-dichloro-4-methylpyridazine (1 equivalent) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or sulfolane), add a brominating agent. The choice of brominating agent will depend on the desired selectivity. Reagents such as hydrobromic acid with an oxidizing agent or a phosphorus bromide could potentially achieve selective substitution of one chlorine atom.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Self-Validation: The identity and purity of the synthesized 3-Bromo-6-chloro-4-methylpyridazine should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 3-Bromo-6-chloro-4-methylpyridazine lies in the differential reactivity of its two halogen substituents, enabling selective functionalization.
Diagram of Reactivity and Cross-Coupling Pathways:
Caption: Key reactions for the functionalization of 3-Bromo-6-chloro-4-methylpyridazine.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine and chlorine atoms on the pyridazine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups.[7][8][9] Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to the palladium(0) catalyst. This allows for selective coupling at the 3-position by carefully choosing the reaction conditions (e.g., catalyst, ligand, and temperature). Subsequent coupling at the 6-position can be achieved under more forcing conditions.[10]
Exemplary Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Bond:
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In a reaction vessel, combine 3-Bromo-6-chloro-4-methylpyridazine (1 equivalent), the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 80-90 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and purify the product by column chromatography.
-
-
Buchwald-Hartwig Amination: This method is used to form C-N bonds, introducing a wide variety of amines to the pyridazine core.[11][12][13] Similar to the Suzuki coupling, selectivity for the C-Br bond can be achieved under milder conditions.
Exemplary Protocol for Selective Buchwald-Hartwig Amination at the C-Br Bond:
-
To a reaction tube, add 3-Bromo-6-chloro-4-methylpyridazine (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.08 equivalents), and a base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Add a dry, degassed solvent (e.g., dioxane or toluene).
-
Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 100-120 °C) for the required time.
-
After cooling, filter the reaction mixture and purify the product by chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution, particularly at the positions activated by the nitrogen atoms. The chlorine at the 6-position is generally more susceptible to SNAr than the bromine at the 3-position. This allows for the introduction of nucleophiles such as alkoxides, thiolates, and amines.
Applications in Drug Discovery and Medicinal Chemistry
3-Bromo-6-chloro-4-methylpyridazine is a valuable precursor for the synthesis of biologically active molecules. The pyridazine scaffold is present in several approved drugs and clinical candidates. Its ability to be readily and selectively functionalized makes it an attractive starting material for generating libraries of compounds for high-throughput screening.
Potential Therapeutic Targets:
-
Kinase Inhibitors: The pyridazine core can act as a hinge-binding motif in kinase inhibitors, which are a major class of anticancer drugs.[14] The diverse substituents that can be introduced onto the 3-Bromo-6-chloro-4-methylpyridazine scaffold allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinases.
-
GPCR Modulators: Pyridazine-containing compounds have been investigated as modulators of G-protein coupled receptors, which are involved in a wide range of physiological processes.
-
Anti-infective Agents: The pyridazine heterocycle has been incorporated into molecules with antibacterial and antifungal activities.
A patent for compositions and methods for inhibiting the expression of the PCSK9 gene mentions related pyridazine structures, highlighting the potential of this class of compounds in cardiovascular disease.[15] Another patent describes quinazoline analogs, which share some structural similarities with pyridazines, as receptor tyrosine kinase inhibitors.[16]
Safety, Handling, and Storage
Hazard Identification (Inferred):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[17]
-
Skin Corrosion/Irritation: May cause skin irritation.[18]
-
Eye Damage/Irritation: May cause serious eye irritation.[18]
-
Respiratory Irritation: May cause respiratory irritation.[18]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-6-chloro-4-methylpyridazine is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its differential reactivity allows for selective and sequential functionalization, providing access to a wide array of substituted pyridazine derivatives. The established importance of the pyridazine scaffold in medicinal chemistry underscores the potential of this compound as a starting material for the development of novel therapeutics. Researchers utilizing this compound should adhere to strict safety protocols and employ robust analytical methods to ensure the integrity of their synthetic work.
References
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PubChem. 3-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]
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Beijing Xinheng Research Technology Co., Ltd. 3-Bromo-6-chloro-4-methylpyridazine - CAS:89283-90-9. Available from: [Link]
- Păunescu, E., et al. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry.
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]
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- El-Sayed, M. A., et al. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630.
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PubChem. Oxazolidinone and/or isoxazoline as antibacterial agents - Patent US-7396847-B2. National Center for Biotechnology Information. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Gryl, M., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351.
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PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available from: [Link]
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Pharmaffiliates. CAS No : 89283-91-0 | Product Name : 6-Bromo-3-chloro-4-methylpyridazine. Available from: [Link]
- Google Patents. US8809292B2 - Compositions and methods for inhibiting expression of the PCSK9 gene.
- Google Patents. US7452895B2 - Quinazoline analogs as receptor tyrosine kinase inhibitors.
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MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021-07-23). Available from: [Link]
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